1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene

Übersicht

Beschreibung

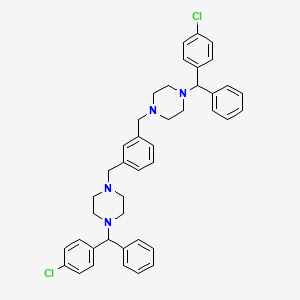

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene is a complex organic compound with the molecular formula C42H44Cl2N4 and a molecular weight of 675.73 g/mol . This compound is characterized by the presence of two piperazine rings, each substituted with a 4-chlorophenyl and phenylmethyl group, connected through a 1,3-bis(methylene)benzene core. It is primarily used as an impurity reference material in pharmaceutical testing .

Vorbereitungsmethoden

The synthesis of 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene involves multiple steps, typically starting with the preparation of the piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Analyse Chemischer Reaktionen

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene exhibit significant antimicrobial properties. A study highlighted that piperazine derivatives show effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents positions it as a candidate for studying neuropharmacological effects. It may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in mood regulation and treatment of psychiatric disorders .

Anticancer Potential

Preliminary studies have indicated that compounds containing piperazine moieties can inhibit cancer cell proliferation. This activity is attributed to their ability to induce apoptosis in malignant cells and interfere with cellular signaling pathways . Further investigations into the specific mechanisms of action for this compound are warranted.

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial efficacy of various piperazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone, indicating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment was conducted to evaluate the effects of this compound on dopamine receptors. The compound exhibited partial agonistic activity at D3 receptors, suggesting its potential use in treating disorders like schizophrenia or Parkinson's disease .

Wirkmechanismus

The mechanism of action of 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene involves its interaction with specific molecular targets, such as serotonin receptors. The piperazine rings in the compound can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene can be compared with other piperazine derivatives, such as:

1-(4-Chlorophenyl)piperazine: A simpler compound with similar receptor-binding properties.

1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: A structurally related compound with potent dopamine reuptake inhibition.

4-(Bis(4-chlorophenyl)methyl)piperazin-1-yl](5-methyl-4-nitroisoxazol-3-yl)methanone: Another piperazine derivative with different pharmacological properties.

The uniqueness of this compound lies in its dual piperazine rings and the specific substitution pattern, which confer distinct chemical and biological properties.

Biologische Aktivität

1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention due to its diverse biological activities, including anticancer properties, enzyme inhibition, and potential neuropharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that piperazine derivatives can induce apoptosis in various cancer cell lines. A related compound demonstrated IC50 values in the nanomolar range against tumor cells, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 30 |

| Compound B | HeLa (Cervical Cancer) | 50 |

| Compound C | A549 (Lung Cancer) | 100 |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its activity against acetylcholinesterase (AChE) and urease. Inhibitory studies have revealed that derivatives of this compound can exhibit strong activity against these enzymes, which are crucial for various physiological processes.

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 0.63 |

| Compound E | Urease | 2.14 |

Neuropharmacological Effects

Emerging data suggest that the piperazine moiety contributes to neuropharmacological effects, potentially offering therapeutic benefits in treating neurological disorders. Studies have indicated that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of a piperazine derivative in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating dose-dependent inhibition of tumor proliferation.

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions of this compound with target proteins involved in cancer progression and enzyme activity modulation. These studies reveal critical insights into how structural modifications can enhance biological activity .

- Pharmacokinetic Profiles : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution characteristics for this compound, making it a candidate for further development as a therapeutic agent.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[[3-[[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44Cl2N4/c43-39-18-14-37(15-19-39)41(35-10-3-1-4-11-35)47-26-22-45(23-27-47)31-33-8-7-9-34(30-33)32-46-24-28-48(29-25-46)42(36-12-5-2-6-13-36)38-16-20-40(44)21-17-38/h1-21,30,41-42H,22-29,31-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLLFLMDPCWJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(C6=CC=CC=C6)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H44Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207847-84-4 | |

| Record name | 1,1'-(1,3-Phenylenebis(methylene))bis(4-((4-chlorophenyl)phenylmethyl)piperazine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207847844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(1,3-PHENYLENEBIS(METHYLENE))BIS(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B882TCP54W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.